molecular formula C8H13NO3 B146205 3-Carbethoxy-2-piperidone CAS No. 3731-16-6

3-Carbethoxy-2-piperidone

Cat. No.: B146205
CAS No.: 3731-16-6
M. Wt: 171.19 g/mol
InChI Key: DUMNOWYWTAYLJN-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: 3-Carbethoxy-2-piperidone is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pseudo-dipeptide units and other complex molecules .

Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It serves as a building block for the synthesis of compounds with potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it a valuable component in the synthesis of polymers and other advanced materials.

Safety and Hazards

When handling 3-Carbethoxy-2-piperidone, it is advised to use personal protective equipment, avoid dust formation, and avoid breathing vapours, mist, or gas . It is also recommended to ensure adequate ventilation and evacuate personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Carbethoxy-2-piperidone can be synthesized through various synthetic routes. One common method involves the Horner-Emmons condensation of N-tert.-butyloxycarbonyl-beta alaninal with the appropriate substituted triethyl phosphonacetate . Another method involves the use of commercially available this compound as a starting material .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the esterification of nipecotic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Carbethoxy-2-piperidone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the presence of a base or acid catalyst, depending on the nature of the substituent.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidone derivatives.

Mechanism of Action

The mechanism of action of 3-Carbethoxy-2-piperidone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can lead to the formation of biologically active molecules. These molecules can interact with enzymes, receptors, and other cellular components, thereby exerting their effects.

Comparison with Similar Compounds

  • 3-Ethoxycarbonyl-2-piperidone
  • 3-Carbethoxy piperidone-2
  • 3-Piperidinecarboxylic acid, 2-oxo-, ethyl ester
  • Nipecotic acid, 2-oxo-, ethyl ester

Comparison: 3-Carbethoxy-2-piperidone is unique due to its specific substitution pattern and the presence of the ethoxycarbonyl group at the third position of the piperidone ring. This structural feature imparts distinct chemical and physical properties to the compound, making it valuable in various applications. Compared to its analogs, this compound exhibits different reactivity and stability profiles, which can be advantageous in certain synthetic and industrial processes.

Properties

IUPAC Name

ethyl 2-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-12-8(11)6-4-3-5-9-7(6)10/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMNOWYWTAYLJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312309
Record name 3-Carbethoxy-2-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>25.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669363
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3731-16-6
Record name 3-Carbethoxy-2-piperidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3731-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Carbethoxy-2-piperidone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003731166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3731-16-6
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Record name 3-Carbethoxy-2-piperidone
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Record name Ethyl 2-oxopiperidine-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 3-Carbethoxy-2-piperidone be used to synthesize complex molecules like steroids?

A1: While this compound shows promise as a building block in organic synthesis, its application in steroid synthesis has proven challenging. Research indicates that while it can condense with amines like 8-aminotetrahydroquinoline to form tricyclic intermediates, further cyclization to a steroid structure was unsuccessful []. This suggests limitations in its use for certain complex polycyclic systems.

Q2: What are some interesting reactions that this compound can undergo?

A2: this compound is a versatile molecule in organic synthesis. For example, it can undergo reactions with Grignard reagents like n-butylmagnesium chloride, followed by treatment with ethyl 2-diazomalonyl chloride to yield diazoamido keto esters []. These esters can then be further reacted with rhodium(II) acetate to generate reactive intermediates called carbonyl ylides. These ylides are valuable for synthesizing complex molecules via dipolar cycloaddition reactions with appropriate dipolarophiles.

Q3: How is this compound used in the development of peptide mimics?

A3: this compound serves as a starting material for synthesizing "carba" pseudo-dipeptide units, specifically Gly-ψ(CH2-CH2)-D,L-Xaa units []. These units are valuable tools in peptide mimicry, offering modified backbones that can influence peptide conformation and stability. This approach utilizes either Horner-Emmons condensation with substituted triethyl phosphonates or modifications starting from this compound itself. This highlights its role in designing molecules with potential applications in medicinal chemistry and peptidomimetic research.

Q4: Are there computational studies that shed light on the reactivity of this compound derivatives?

A4: Yes, computational studies employing density functional theory (DFT) calculations have been used to investigate the reactivity of this compound derivatives, particularly in the context of dipolar cycloaddition reactions []. These studies provide valuable insights into the stereoselectivity of these reactions and the influence of substituents on the reaction pathway. For instance, computational studies have revealed the crucial role of a carbonyl group in the dipolarophile tether in alleviating steric congestion during the cycloaddition process.

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